Xanthoxylol
Xanthoxylol
Xanthoxylol belongs to the class of organic compounds known as furanoid lignans. These are lignans with a structure that contains either a tetrahydrofuran ring, a furan ring, or a furofuan ring system, that arises from the joining of the two phenylpropanoid units. Xanthoxylol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, xanthoxylol is primarily located in the cytoplasm. Outside of the human body, xanthoxylol can be found in herbs and spices. This makes xanthoxylol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
111407-29-5
VCID:
VC20854288
InChI:
InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3
SMILES:
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O
Molecular Formula:
C20H20O6
Molecular Weight:
356.4 g/mol
Xanthoxylol
CAS No.: 111407-29-5
Cat. No.: VC20854288
Molecular Formula: C20H20O6
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Xanthoxylol belongs to the class of organic compounds known as furanoid lignans. These are lignans with a structure that contains either a tetrahydrofuran ring, a furan ring, or a furofuan ring system, that arises from the joining of the two phenylpropanoid units. Xanthoxylol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, xanthoxylol is primarily located in the cytoplasm. Outside of the human body, xanthoxylol can be found in herbs and spices. This makes xanthoxylol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 111407-29-5 |
| Molecular Formula | C20H20O6 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 4-[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol |
| Standard InChI | InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3 |
| Standard InChI Key | VBIRCRCPHNUJAS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O |
| Melting Point | 140-142°C |
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